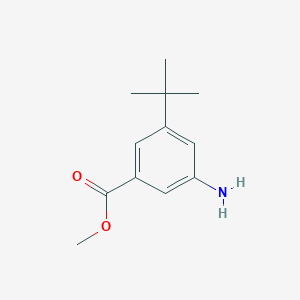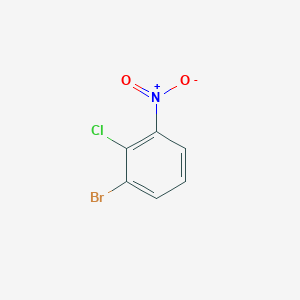
1-Bromo-2-chloro-3-nitrobenzene
Descripción general
Descripción
1-Bromo-2-chloro-3-nitrobenzene is a halogenated nitrobenzene derivative, a class of compounds that are known for their diverse reactivity and utility in various chemical syntheses. The presence of bromine, chlorine, and nitro groups on the benzene ring makes it a versatile intermediate for a range of chemical transformations.
Synthesis Analysis
The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving high yields and purity . Although the exact synthesis of 1-bromo-2-chloro-3-nitrobenzene is not detailed in the provided papers, similar methodologies could be applied, adjusting the halogenation and nitration steps to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes is characterized by the electron-withdrawing effects of the nitro group and the halogens, which can influence the reactivity of the compound. For example, the crystal structures of related compounds, such as 3-bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide, have been determined by X-ray diffraction, revealing the geometry and electronic configurations that could be similar in 1-bromo-2-chloro-3-nitrobenzene .
Chemical Reactions Analysis
Halogenated nitrobenzenes undergo various chemical reactions, including electrosynthetic routes to other compounds. The electrochemical reduction of 1-bromo-4-nitrobenzene has been shown to produce arylzinc compounds , while the reduction of 1-(2-bromoethyl)-2-nitrobenzene leads to the formation of 1-nitro-2-vinylbenzene and 1H-indole . These studies suggest that 1-bromo-2-chloro-3-nitrobenzene could also participate in similar electrochemical reactions, potentially yielding valuable synthetic intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromo-2-chloro-3-nitrobenzene would be influenced by its functional groups. The presence of a nitro group typically increases the compound's reactivity in nucleophilic substitution reactions, as seen in the dual reactivity of 1-bromo-3,5-dinitrobenzenes . The halogen atoms also contribute to the compound's reactivity and physical properties, such as melting and boiling points, solubility, and density. Metabolic studies on similar halogenated nitrobenzenes have shown that they can be metabolized into mercapturic acids in biological systems , indicating potential pathways for biotransformation.
Aplicaciones Científicas De Investigación
Anisotropic Displacement Parameters
- Study Overview : Research by Mroz et al. (2020) investigated the anisotropic displacement parameters of compounds including 1-(halomethyl)-3-nitrobenzene (halo = chloro and bromo). The study utilized first principles calculations and X-ray diffraction experiments. The findings highlighted challenges in experimental analysis for the bromo compound compared to theoretical predictions (Mroz, Wang, Englert, & Dronskowski, 2020).
Nucleophilic Aromatic Substitution by Hydrogen
- Research Details : Gold, Miri, and Robinson (1980) explored the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride. This study revealed insights into nucleophilic aromatic substitution reactions and the formation of unstable cyclohexadienyl anions, which are key intermediates in these reactions (Gold, Miri, & Robinson, 1980).
Electron Paramagnetic Resonance of Halonitrobenzene Anion Radicals
- Insights Gained : Kitagawa, Layloff, and Adams (1963) studied the electron paramagnetic resonance spectra of halonitrobenzene anion radicals, including those derived from the reduction of o-bromonitrobenzene. The research contributed to a deeper understanding of the behavior of these anion radicals under various conditions (Kitagawa, Layloff, & Adams, 1963).
Electrochemical Reduction of Bromo-Nitrobenzene
- Study Findings : Compton and Dryfe (1994) investigated the photoelectrochemical reduction of p-bromo-nitrobenzene. Their findings contribute to understanding the mechanisms involved in the reduction process and the formation of radical anions under specific conditions (Compton & Dryfe, 1994).
Synthesis of Quinolines and Phenanthridines
- Research Significance : Banwell et al. (2004) explored the palladium[0]-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene with various compounds. This study is significant for the synthesis of complex organic structures like quinolines and phenanthridines, demonstrating the versatility of 1-bromo-2-nitrobenzene in organic synthesis (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).
Electrochemical Behavior in Ionic Liquids
- Insights Gained : Ernst et al. (2013) examined the reactivity of the 1-bromo-4-nitrobenzene radical anion in ionic liquids, revealing unique behaviors and reactivity patterns compared to conventional solvents. This research has implications for understanding the electrochemical properties of these compounds in different solvent environments (Ernst, Ward, Norman, Hardacre, & Compton, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-2-chloro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIDAGAFFKAPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627948 | |
| Record name | 1-Bromo-2-chloro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-3-nitrobenzene | |
CAS RN |
3970-37-4 | |
| Record name | 1-Bromo-2-chloro-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-chloro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-chloro-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

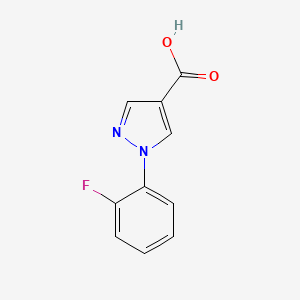
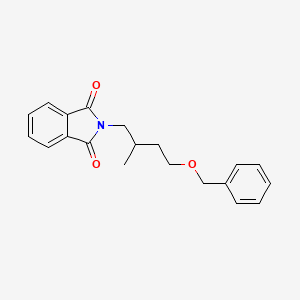
![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)


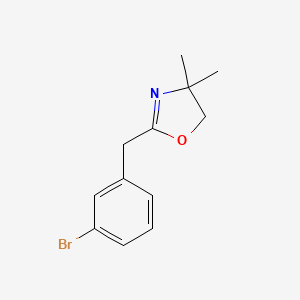
![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)





